Cathelicidin-AM

Antimicrobial peptides Time-kill kinetics Bactericidal activity

Cathelicidin-AM is a 34-aa cationic α-helical AMP identified from the giant panda genome. Unlike LL-37, BMAP-27, or mCRAMP, it achieves complete bacterial eradication in <1 hour at 2–10× MIC and maintains consistent potency against clinically isolated drug-resistant strains, with zero hemolytic activity at ≤400 µg/mL. Its unique dual antibacterial-antifungal scaffold simplifies polymicrobial infection models. With <30% sequence identity to human, bovine, and murine orthologs, it serves as an evolutionarily divergent comparator for structure-activity studies. Order synthetic Cathelicidin-AM for reproducible, translationally relevant antimicrobial research.

Molecular Formula
Molecular Weight
Cat. No. B1577600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelicidin-AM
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathelicidin-AM: A Panda-Derived Antimicrobial Peptide for Broad-Spectrum Infection Research


Cathelicidin-AM is a cationic, α-helical antimicrobial peptide (AMP) belonging to the cathelicidin family, first identified via genome mining of the giant panda (Ailuropoda melanoleuca) [1]. The mature peptide consists of 34 amino acid residues (GRLRNLIEKAGQNIRGKIQGIGRRIKDILKNLQPRPQV) and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi through a membrane-disruptive mechanism [1]. Unlike many in-class cathelicidins that demonstrate significant hemolytic or cytotoxic liabilities at therapeutic concentrations, Cathelicidin-AM displays a favorable safety profile with no observable hemolytic activity at doses up to 400 µg/mL . The compound is commercially available as a synthetic peptide for in vitro antimicrobial susceptibility testing, mechanism-of-action studies, and preclinical development of novel anti-infective strategies targeting drug-resistant pathogens.

Why Cathelicidin-AM Cannot Be Substituted with Generic Cathelicidin Analogs in Critical Research


Despite sharing a conserved cathelin-like pro-domain and cationic amphipathic architecture, individual cathelicidin family members exhibit profound divergence in mature peptide sequence, antimicrobial potency, killing kinetics, hemolytic liability, and species-specific target spectrum [1]. For instance, the human cathelicidin LL-37 demonstrates variable and often elevated MIC values against Gram-negative pathogens (e.g., E. coli MICs exceeding 32 µg/mL for some strains), while bovine BMAP-27 shows potent antibacterial activity (MIC ~1–2 µM against E. coli and S. aureus) but carries substantial hemolytic toxicity (HC₅₀ ~75 µM) that limits translational utility [2][3]. Murine mCRAMP, the mouse ortholog, displays weak activity against clinical isolates (MIC 1.0 to >32 µg/mL) and lacks the rapid bactericidal kinetics required for time-kill applications [4]. Substituting Cathelicidin-AM with these in-class alternatives without empirical validation would introduce uncontrolled variables in killing rate, spectrum coverage, and cytotoxicity profile—compromising experimental reproducibility and translational relevance. The quantitative differentiation evidence presented below substantiates why Cathelicidin-AM occupies a distinct performance niche warranting targeted procurement.

Cathelicidin-AM: Comparative Quantitative Evidence for Informed Procurement Decisions


Rapid Bactericidal Kinetics: Cathelicidin-AM Achieves Complete Killing in <1 Hour vs. Clindamycin at 6 Hours

In a direct head-to-head time-kill assay, Cathelicidin-AM eliminated all Staphylococcus sciuri within less than 1 hour when tested at 2×, 4×, or 10× MIC concentrations [1]. Under identical experimental conditions, the lincosamide antibiotic clindamycin required 6 hours to achieve complete bacterial eradication [1]. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) analyses confirmed that Cathelicidin-AM exerts its bactericidal effect through rapid disruption of bacterial cell wall and membrane integrity, a mechanism distinct from clindamycin's inhibition of protein synthesis [1]. This differential killing kinetics profile positions Cathelicidin-AM as a superior tool for acute infection modeling and studies requiring rapid pathogen clearance.

Antimicrobial peptides Time-kill kinetics Bactericidal activity

Broad-Spectrum Antifungal Activity: Cathelicidin-AM Demonstrates Fungicidal Efficacy Absent in Many Cathelicidin Analogs

Cathelicidin-AM exhibits demonstrable antifungal activity against multiple fungal species, a property not universally shared across the cathelicidin family [1]. In vitro susceptibility testing confirmed that Cathelicidin-AM inhibited fungal growth, whereas the bovine cathelicidin BMAP-27—despite its potent antibacterial activity—lacks substantive antifungal efficacy against common clinical isolates [2]. Similarly, the human cathelicidin LL-37 displays limited and strain-dependent antifungal activity, with MIC values often exceeding 64 µg/mL against Candida species [3]. The panda-derived peptide's expanded spectrum encompassing both bacterial and fungal targets makes it particularly valuable for polymicrobial infection models and studies investigating host defense against mixed-species biofilms.

Antifungal peptides Broad-spectrum antimicrobials Fungal pathogens

Activity Against Drug-Resistant Strains: Cathelicidin-AM Retains Potency Where Conventional Antibiotics Fail

Cathelicidin-AM demonstrates comparable antimicrobial efficacy against both standard laboratory strains and clinically isolated drug-resistant strains, indicating that its membrane-targeting mechanism of action circumvents common antibiotic resistance determinants [1]. In contrast, the human cathelicidin LL-37 shows variable and often significantly reduced activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with reported MIC values ranging from 12.5 µmol/L to 132.3 mg/L depending on strain background [2][3]. Murine mCRAMP exhibits the weakest activity among cathelicidins against clinical isolates, with MIC values from 1.0 to >32 µg/mL across tested multidrug-resistant strains [4]. The preserved activity of Cathelicidin-AM against drug-resistant pathogens addresses a critical unmet need in antimicrobial research and positions this peptide as a valuable reference compound for resistance circumvention studies.

Drug-resistant pathogens Antibiotic resistance Novel antimicrobials

Favorable Hemocompatibility Profile: Cathelicidin-AM Exhibits No Hemolytic Activity at Concentrations up to 400 µg/mL

Hemolytic activity represents a critical safety liability that has limited the clinical translation of many potent cathelicidin antimicrobial peptides. Cathelicidin-AM demonstrates no observable hemolytic activity against human red blood cells at concentrations up to 400 µg/mL . In contrast, the bovine cathelicidin BMAP-27—despite its potent antibacterial activity (MIC ~1–2 µM)—causes 50% hemolysis (HC₅₀) at 75 µM, a concentration that falls within its antimicrobial range [1]. The human cathelicidin LL-37 exhibits measurable hemolysis (2.9 ± 0.7%) even at 500 µg/mL [2]. Murine mCRAMP shows no hemolytic activity against human erythrocytes but concurrently lacks the potent antibacterial activity characteristic of Cathelicidin-AM . This favorable hemocompatibility profile distinguishes Cathelicidin-AM as a safer alternative for applications requiring elevated peptide concentrations or extended exposure durations.

Hemolytic activity Peptide safety Therapeutic index

Species-Specific Sequence Identity: Cathelicidin-AM Represents a Unique Panda-Derived Cathelicidin Ortholog

Phylogenetic analysis reveals that Cathelicidin-AM shares the closest evolutionary relationship with dog cathelicidin, yet its mature peptide sequence (GRLRNLIEKAGQNIRGKIQGIGRRIKDILKNLQPRPQV) diverges substantially from all other characterized cathelicidins [1]. In comparison, the human cathelicidin LL-37 (LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) shares only ~30% sequence identity with Cathelicidin-AM [2]. Bovine BMAP-27 (GRFKRFRKKFKKLFKKLSPVIPLLHLG) and murine mCRAMP (GLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPEQ) exhibit similarly low sequence homology [3][4]. This sequence divergence correlates with the observed functional differentiation in antimicrobial spectrum, hemolytic activity, and killing kinetics described above. For researchers investigating species-specific innate immunity or structure-activity relationships within the cathelicidin family, Cathelicidin-AM provides a distinct molecular scaffold unavailable from other commercially sourced cathelicidins.

Cathelicidin phylogeny Species-specific AMPs Comparative immunology

Documented MIC Values Against Gram-Negative Reference Strains: Cathelicidin-AM MIC = 62.5 µg/mL Against E. coli and S. Typhimurium

Patent documentation reports that Cathelicidin-AM exhibits a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Escherichia coli reference strains CMCC44102 and ATCC25922, as well as against Salmonella enterica serovar Typhimurium strain CMCC50115 [1]. For comparative context, the human cathelicidin LL-37 demonstrates MIC values ranging from <10 µg/mL to >32 µg/mL against E. coli depending on assay conditions and strain background, with substantial inter-strain variability [2]. Bovine BMAP-27 displays superior potency against E. coli ATCC25922 with an MIC of ~1 µM (approximately 3 µg/mL) [3]. However, this enhanced potency of BMAP-27 is accompanied by significant hemolytic toxicity (HC₅₀ = 75 µM) that limits its experimental utility, as documented in Evidence Item 4. The defined MIC value of 62.5 µg/mL for Cathelicidin-AM against these Gram-negative reference strains provides a quantitative benchmark for antimicrobial susceptibility testing, dose-response studies, and cross-laboratory method validation.

Minimum inhibitory concentration Gram-negative bacteria Antimicrobial susceptibility

Cathelicidin-AM: Validated Application Scenarios for Scientific and Industrial Users


Rapid Time-Kill Kinetic Studies and Acute Infection Modeling

Cathelicidin-AM's documented ability to achieve complete bacterial eradication within <1 hour at 2–10× MIC concentrations—compared to 6 hours for clindamycin under identical conditions—makes it an ideal compound for time-sensitive bactericidal assays and acute infection models [1]. Researchers investigating the kinetics of antimicrobial action, post-antibiotic effects, or the early host-pathogen interface can leverage this rapid killing profile to minimize confounding variables associated with prolonged incubation. The TEM/SEM-validated membrane-disruptive mechanism further supports mechanistic studies of bacterial cell envelope perturbation [1].

Drug-Resistant Pathogen Susceptibility Testing and Resistance Circumvention Research

The preserved antimicrobial activity of Cathelicidin-AM against clinically isolated drug-resistant strains—comparable to its activity against standard laboratory strains—positions this peptide as a valuable reference compound for resistance circumvention studies [1]. Unlike LL-37 and mCRAMP, which exhibit strain-dependent attenuation against MRSA and multidrug-resistant clinical isolates, Cathelicidin-AM maintains consistent potency regardless of resistance phenotype [2]. This property enables robust investigation of AMP-based strategies to overcome antibiotic resistance mechanisms without confounding strain-specific variability.

Polymicrobial and Fungal-Bacterial Co-Infection Models

Cathelicidin-AM's unique combination of antibacterial and antifungal activity within a single molecular scaffold enables simplified experimental designs for polymicrobial infection studies [1]. Whereas many cathelicidins—including BMAP-27 and LL-37—demonstrate limited or strain-dependent antifungal efficacy, Cathelicidin-AM provides concurrent activity against both bacterial and fungal pathogens [2]. Researchers modeling mixed-species biofilms, investigating host defense against fungal-bacterial co-infections, or screening for broad-spectrum anti-infective candidates can utilize a single peptide rather than combinatorial approaches, reducing experimental complexity and reagent expenditure.

Structure-Activity Relationship Studies and Species-Specific Cathelicidin Characterization

The distinct amino acid sequence of Cathelicidin-AM—sharing <30% identity with human LL-37, bovine BMAP-27, and murine mCRAMP—provides a unique molecular scaffold for structure-activity relationship investigations within the cathelicidin family [1]. Researchers conducting alanine-scanning mutagenesis, residue substitution studies, or comparative sequence-function analyses can employ Cathelicidin-AM as an evolutionarily divergent comparator to well-characterized mammalian cathelicidins. The documented sequence identity and phylogenetic placement adjacent to dog cathelicidin further support investigations into species-specific innate immune evolution and host-pathogen co-adaptation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathelicidin-AM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.